molecular formula C23H17ClN4O2S B11945746 N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide

N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide

Cat. No.: B11945746
M. Wt: 448.9 g/mol
InChI Key: QRNHZTGFJGPYFW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a quinoxaline core fused with a pyrrole ring, a benzyl group, and a chlorobenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be introduced through cyclization reactions involving suitable precursors such as α,β-unsaturated carbonyl compounds.

    Benzyl Group Introduction: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline or pyrrole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or sulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for nucleophilic substitution, chlorobenzenesulfonyl chloride for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It has been used as a probe to study the interactions of quinoxaline derivatives with biological targets such as DNA and proteins.

    Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoxaline-based drugs and their effects on cellular processes.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA through intercalation or groove binding, affecting DNA replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide
  • N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide
  • N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Uniqueness

N-(1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and ability to interact with specific biological targets compared to similar compounds lacking this functional group.

Properties

Molecular Formula

C23H17ClN4O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-(1-benzylpyrrolo[3,2-b]quinoxalin-2-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H17ClN4O2S/c24-17-10-12-18(13-11-17)31(29,30)27-22-14-21-23(26-20-9-5-4-8-19(20)25-21)28(22)15-16-6-2-1-3-7-16/h1-14,27H,15H2

InChI Key

QRNHZTGFJGPYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=NC4=CC=CC=C4N=C32)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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